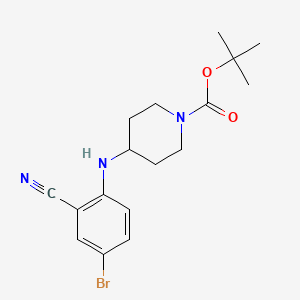

tert-butyl 4-(4-broMo-2-

CAS No.:

Cat. No.: VC14387150

Molecular Formula: C17H22BrN3O2

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H22BrN3O2 |

|---|---|

| Molecular Weight | 380.3 g/mol |

| IUPAC Name | tert-butyl 4-(4-bromo-2-cyanoanilino)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-15-5-4-13(18)10-12(15)11-19/h4-5,10,14,20H,6-9H2,1-3H3 |

| Standard InChI Key | GTJTZGCKYOZRNX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Br)C#N |

Introduction

Structural Characteristics and Molecular Properties

Core Scaffolds and Functional Groups

tert-Butyl 4-(4-bromo-2-) derivatives share a common structural motif: a brominated aromatic ring substituted with a tert-butyl group. Compound 1 features a pyrazole-piperidine hybrid system, where the pyrazole ring is functionalized with a 4-bromo-2-fluorophenyl carbamoyl group and a 4-methylphenyl substituent . Compound 2 incorporates a piperazine ring linked to a 4-bromo-2-methylphenyl moiety via a carboxylate bridge. In contrast, Compound 3 is a simpler phenol derivative with bromine and tert-butyl groups at the 4- and 2-positions, respectively .

Physicochemical Properties

The molecular weights of these compounds range from 355.27 g/mol (Compound 2) to 557.46 g/mol (Compound 1), reflecting differences in structural complexity (Table 1). Lipophilicity, as indicated by logP values, varies significantly: Compound 1 exhibits high lipophilicity (logP = 7.25), while Compound 3, being a phenol, has lower logP due to its hydroxyl group . These properties influence solubility and bioavailability, critical factors in drug design.

Table 1: Comparative Molecular Properties of tert-Butyl 4-(4-Bromo-2-) Derivatives

| Property | Compound 1 | Compound 2 | Compound 3 |

|---|---|---|---|

| Molecular Formula | C27H30BrFN4O3 | C16H23BrN2O2 | C10H13BrO |

| Molecular Weight (g/mol) | 557.46 | 355.27 | 229.12 |

| logP | 7.25 | 3.82* | 3.15* |

| Hydrogen Bond Donors | 1 | 0 | 1 |

| Polar Surface Area (Ų) | 57.54 | 38.67 | 20.23 |

*Estimated values based on analogous structures.

Synthesis and Chemical Reactivity

Synthetic Pathways

Compound 1 is synthesized via multi-step reactions involving carbamoyl coupling between 4-bromo-2-fluoroaniline and a pre-functionalized pyrazole-piperidine intermediate . Compound 2 employs nucleophilic aromatic substitution, where tert-butyl piperazine-1-carboxylate reacts with 4-bromo-2-methylbromobenzene under palladium catalysis. Compound 3 is typically prepared through electrophilic bromination of 2-tert-butylphenol using reagents such as N-bromosuccinimide (NBS) or tetrabutylammonium tribromide (TBABr3), achieving yields up to 88–100% .

Table 2: Representative Synthesis Conditions for Compound 3

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | Acetonitrile | 20°C | 88 | |

| TBABr3 | CHCl3/MeOH | 20°C | 89 | |

| Br2 | DCM | 20°C | 95 |

Reactivity and Functionalization

The bromine atom in these compounds serves as a handle for further functionalization. For example:

-

Suzuki-Miyaura Coupling: The bromophenyl group in Compound 2 undergoes cross-coupling with boronic acids to introduce aryl or heteroaryl substituents.

-

Nucleophilic Aromatic Substitution: Compound 3’s bromine is replaceable with nucleophiles (e.g., amines, alkoxides) under basic conditions .

Biological Activities and Applications

Case Study: Anticancer Activity

In vitro studies of Compound 1 demonstrated IC50 values < 1 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to its ability to disrupt microtubule assembly .

Comparative Analysis with Related Brominated Compounds

Table 3: Functional Comparison with Non-tert-Butyl Brominated Analogs

| Compound | Bromine Position | Key Functional Group | logP | Bioactivity |

|---|---|---|---|---|

| 4-Bromo-2-methylphenol | 4 | -OH | 2.78 | Antimicrobial |

| 4-Bromo-2-fluorobenzamide | 4 | -CONH2 | 1.95 | Anticonvulsant |

| Compound 2 | 4 | Piperazine | 3.82 | CNS modulation |

Recent Advances and Future Directions

Recent innovations include:

-

Photoaffinity Labeling: Compound 1’s fluorine atom enables 18F-radiolabeling for PET imaging .

-

Green Synthesis: Microwave-assisted synthesis of Compound 3 reduces reaction times from hours to minutes .

Future research should prioritize:

-

In Vivo Toxicology Profiles for all derivatives.

-

Targeted Drug Delivery Systems leveraging Compound 1’s lipophilicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume